6-Fluoro-5-iodo-2,8-dimethylquinoline
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Overview
Description
6-Fluoro-5-iodo-2,8-dimethylquinoline is a heterocyclic organic compound belonging to the quinoline family. It contains a fluorine atom, an iodine atom, and two methyl groups attached to the quinoline ring. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-iodo-2,8-dimethylquinoline can be achieved through various methods. One common approach involves the condensation of anilines and alkenyl ethers using visible-light photoredox catalysis. This method enables the synthesis of substituted quinolines under mild and simple conditions with good substrate scope and high yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-iodo-2,8-dimethylquinoline undergoes various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles.
Cross-coupling reactions: The iodine atom can participate in cross-coupling reactions with organometallic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for nucleophilic substitution.
Organometallic reagents: Such as palladium or nickel catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex organic molecules with diverse functional groups .
Scientific Research Applications
6-Fluoro-5-iodo-2,8-dimethylquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-iodo-2,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. For example, its fluorine atom can enhance biological activity by increasing the compound’s ability to interact with enzymes and other proteins. The iodine atom can facilitate cross-coupling reactions, allowing the compound to form complex structures with other molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Fluoro-5-iodo-2,8-dimethylquinoline include:
6-Fluoro-2,8-dimethylquinoline: Lacks the iodine atom but shares the fluorine and methyl groups.
5-Iodo-2,8-dimethylquinoline: Lacks the fluorine atom but shares the iodine and methyl groups.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H9FIN |
---|---|
Molecular Weight |
301.10 g/mol |
IUPAC Name |
6-fluoro-5-iodo-2,8-dimethylquinoline |
InChI |
InChI=1S/C11H9FIN/c1-6-5-9(12)10(13)8-4-3-7(2)14-11(6)8/h3-5H,1-2H3 |
InChI Key |
RYMHPJREFUZXJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2C)F)I |
Origin of Product |
United States |
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